molecular formula C21H19N3O4 B2819932 N-(1,3-benzodioxol-5-yl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide CAS No. 1251580-92-3

N-(1,3-benzodioxol-5-yl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide

Cat. No.: B2819932
CAS No.: 1251580-92-3
M. Wt: 377.4
InChI Key: NIFFNMHBCQTNJY-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide is a complex organic compound characterized by its unique structural features, including a benzodioxole moiety and a tetrahydrobenzo[b][1,6]naphthyridine core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde under acidic conditions to form the 1,3-benzodioxole ring.

    Synthesis of the Tetrahydrobenzo[b][1,6]naphthyridine Core: This can be achieved through a series of condensation reactions starting from appropriate naphthyridine precursors.

    Coupling Reaction: The final step involves coupling the benzodioxole derivative with the tetrahydrobenzo[b][1,6]naphthyridine intermediate using acylation reactions, typically under basic conditions with reagents like acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the tetrahydrobenzo[b][1,6]naphthyridine core, potentially yielding alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Biological Studies: The compound is used in studies exploring its effects on cellular pathways and its potential as a modulator of biological processes.

    Chemical Biology: Researchers use it to probe the interactions between small molecules and biological macromolecules.

    Industrial Applications: Its derivatives may be used in the development of new materials or as intermediates in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with aromatic residues in proteins, while the tetrahydrobenzo[b][1,6]naphthyridine core can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)acetamide: Shares the benzodioxole moiety but has an indole core.

    N-(1,3-benzodioxol-5-yl)-2-(quinolin-2-yl)acetamide: Contains a quinoline core instead of the tetrahydrobenzo[b][1,6]naphthyridine.

    N-(1,3-benzodioxol-5-yl)-2-(pyridin-2-yl)acetamide: Features a pyridine ring in place of the naphthyridine.

Uniqueness

N-(1,3-benzodioxol-5-yl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide is unique due to its combination of the benzodioxole and tetrahydrobenzo[b][1,6]naphthyridine moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for exploring new therapeutic avenues and understanding complex biological interactions.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c25-20(22-13-5-6-18-19(9-13)28-12-27-18)11-24-8-7-17-15(10-24)21(26)14-3-1-2-4-16(14)23-17/h1-6,9H,7-8,10-12H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFFNMHBCQTNJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC3=CC=CC=C3C2=O)CC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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